3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole core. The structure includes a 2,5-dimethylphenyl group at position 3 and a 2-oxopropylsulfanyl substituent at position 2. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-12-8-9-13(2)17(10-12)24-20(26)19-18(23-21(24)27-11-14(3)25)15-6-4-5-7-16(15)22-19/h4-10,22H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCLIHVZWHMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of an appropriate precursor, such as an indole derivative, with a pyrimidine derivative under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrimidoindole core reacts with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where the intermediate product reacts with a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group or reduce the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylphenyl group or the pyrimidoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.
Reduction: Hydroxylated compounds and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel chemical entity that has garnered attention in various scientific research applications. This article delves into its potential applications, particularly in pharmacology and medicinal chemistry, supported by relevant case studies and data.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrimidine and indole moieties are known to interact with various cellular pathways involved in cancer progression.
- Case Study : A study conducted on derivatives of pyrimidoindoles demonstrated that they could inhibit cell proliferation in multiple cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The presence of the sulfanyl group suggests potential antimicrobial activity against various pathogens.
- Case Study : In vitro evaluations have shown that related compounds exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These studies reported minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives.
Enzyme Inhibition
The compound's structure hints at possible interactions with key enzymes involved in metabolic processes.
- Enzyme Targeting : Preliminary studies suggest that the compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's.
Neuroprotective Effects
Given its potential AChE inhibitory activity, the compound may also offer neuroprotective benefits.
- Case Study : Research on similar compounds has shown promising results in protecting neuronal cells from oxidative stress-induced damage, indicating a potential therapeutic avenue for neurodegenerative disorders.
| Activity Type | Target Organism/Enzyme | IC50/MIC Values |
|---|---|---|
| Anticancer | Various Cancer Cell Lines | <10 µM |
| Antibacterial | Staphylococcus aureus | <50 µg/mL |
| Enzyme Inhibition | Acetylcholinesterase | <5 µM |
Synthetic Route Overview
The synthesis of this compound can be approached through various methodologies, including:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrimidine framework.
- Sulfanylation : Introducing the sulfanyl group to enhance biological activity.
- Functionalization : Modifying the aromatic rings to optimize pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The compound’s sulfanyl and oxopropyl groups may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse substituent patterns, influencing their molecular properties and applications. Key analogs include:
Notes:
Biological Activity
The compound 3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimido[5,4-b]indole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound includes a pyrimidine ring fused with an indole structure and possesses a sulfanyl group that is critical for its biological activity.
Research indicates that compounds in the pyrimido[5,4-b]indole class often interact with various biological targets, including:
- TLR4 Activation : Studies have shown that modifications in the structure can influence TLR4-dependent signaling pathways. For instance, certain derivatives have been noted to modulate the release of cytokines such as IL-6 and interferon-gamma-induced protein 10 (IP-10) in murine bone marrow-derived dendritic cells (mBMDC) .
- Cytotoxicity : The compound's cytotoxic effects have been assessed using MTT assays, revealing varying levels of toxicity among different analogs. The presence of the sulfur atom and specific functional groups was found to be crucial for maintaining biological activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis demonstrated that:
- Substituents at N5 Position : Short alkyl substituents at the N5 position reduced cytotoxicity while retaining TLR4 agonist activity. This suggests a delicate balance between structural modifications and biological efficacy .
- Impact of Sulfanyl Group : The presence of the sulfanyl group was essential for maintaining activity. Modifications that altered its spatial configuration led to a loss of biological function .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Observations | Reference |
|---|---|---|
| TLR4 Agonist | Induced IL-6 and IP-10 production | |
| Cytotoxicity | Varying toxicity levels across analogs | |
| Anti-cancer Activity | Inhibition of MDA-MB-231 cell line growth |
Case Studies
- Anti-Cancer Evaluation : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives against triple-negative breast cancer cells (MDA-MB-231). The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 27.6 μM to 29.3 μM for specific derivatives .
- TLR4 Activation Studies : Another investigation focused on the activation of TLR4 by various pyrimido[5,4-b]indole derivatives. It was found that certain modifications led to enhanced activation compared to unmodified compounds, indicating potential therapeutic applications in immune modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
